![molecular formula C12H11BrN2O2S B5801364 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway. It also arrests the cell cycle at the G2/M phase, leading to cell death. In addition, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide inhibits the activity of various enzymes involved in cancer cell proliferation and survival.
In anti-inflammatory activity, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by suppressing the activation of NF-κB pathway. This compound also inhibits the activity of COX-2 and LOX enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibits diverse biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to cell death. It also inhibits the activity of various enzymes involved in cancer cell proliferation and survival. In anti-inflammatory activity, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide suppresses the production of pro-inflammatory cytokines and inhibits the activity of COX-2 and LOX enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It exhibits potent anticancer, anti-inflammatory, and antimicrobial activities, making it a potential candidate for drug development. However, this compound also has some limitations, including its low solubility in water and poor bioavailability.
Orientations Futures
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several potential future directions in scientific research. One of the major areas of research is drug development for cancer therapy. Further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials. In addition, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also shown potential for the development of anti-inflammatory and antimicrobial drugs. Further studies are needed to explore the mechanism of action and optimize the structure-activity relationship of this compound.
Méthodes De Synthèse
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been reported in the literature. One of the commonly used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with bromoacetic acid to give the final product, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
Applications De Recherche Scientifique
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves induction of apoptosis and cell cycle arrest in cancer cells.
In addition to cancer therapy, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also been studied for its potential anti-inflammatory and antimicrobial activities. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has also demonstrated potent antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7(16)14-12-15-10(6-18-12)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXMGKKTKQTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

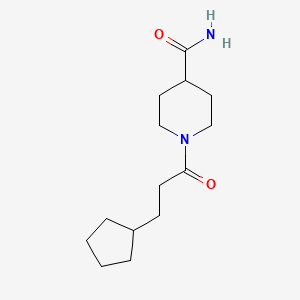
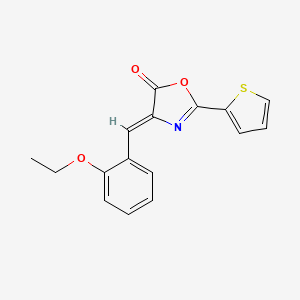
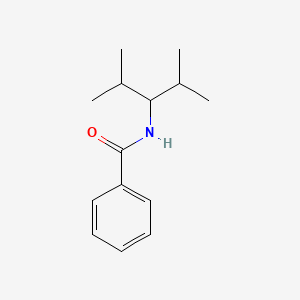
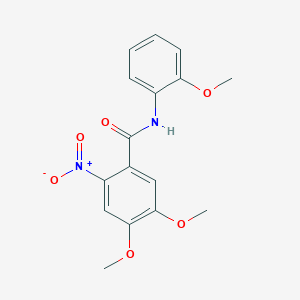
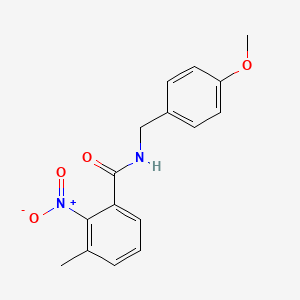

![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
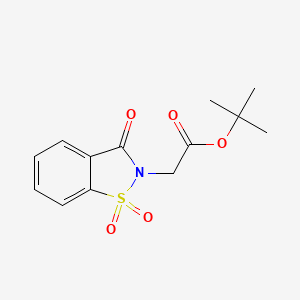
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)

